
3-(1-Ethyl-1h-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid is a compound that features a unique combination of an imidazole ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method involves the use of the van Leusen multicomponent reaction, which is known for its efficiency in synthesizing imidazole derivatives . The reaction conditions often include the use of triethylamine as a base and tetrahydrofuran as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole and isoxazole derivatives .
Scientific Research Applications
3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the 5-HT7 receptor, a serotonin receptor involved in various neurological processes . The compound’s binding to this receptor can modulate serotoninergic signaling, which is crucial in conditions like depression .
Comparison with Similar Compounds
Similar Compounds
3-(1-Ethyl-1H-imidazol-5-yl)-5-iodo-1H-indole: This compound also targets the 5-HT7 receptor and has shown high selectivity and metabolic stability.
5-Methoxy analogue: Another derivative with similar biological activity but different selectivity profiles.
Uniqueness
3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of imidazole and isoxazole rings, which confer distinct chemical and biological properties. Its ability to modulate serotonin receptors with high selectivity makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(3-ethylimidazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-5-11-4-7(13)9-8(10(14)15)6(2)16-12-9/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
DPFZWLQJLFJQHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



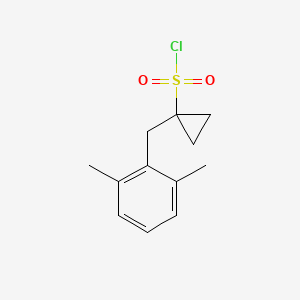

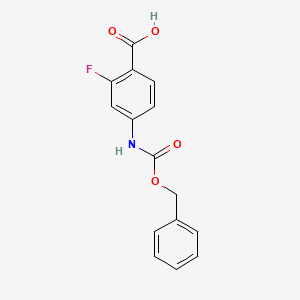
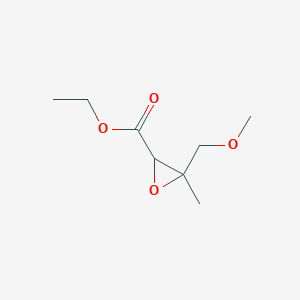
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
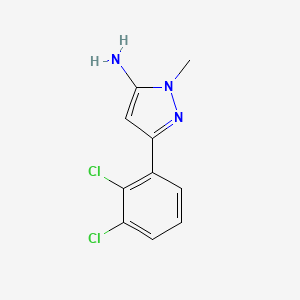
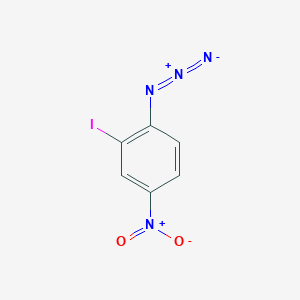
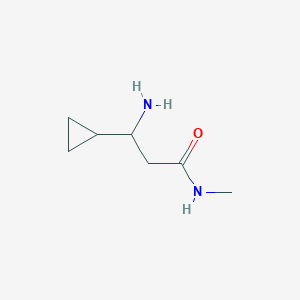
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
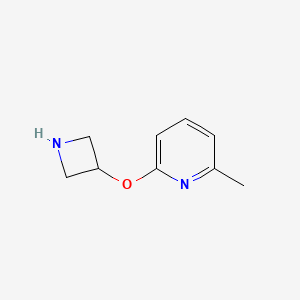
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)

